2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile
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Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinylidene group attached to a dichlorophenyl ring, along with a nitrile and oxo group on a butane backbone. Its molecular formula is C10H7Cl2N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazinylidene group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of biofilm formation in bacteria.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of sortase A transpeptidase in Staphylococcus aureus, thereby preventing biofilm formation . The compound’s hydrazinylidene group plays a crucial role in binding to the enzyme’s active site, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile
- 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]propanoate
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile stands out due to its specific hydrazinylidene and nitrile functional groups, which confer unique reactivity and biological activity
Properties
CAS No. |
28317-62-6 |
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Molecular Formula |
C10H7Cl2N3O |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
N-(3,5-dichloroanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-6(16)10(5-13)15-14-9-3-7(11)2-8(12)4-9/h2-4,14H,1H3 |
InChI Key |
VFMFUMCHYXABJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C#N |
Origin of Product |
United States |
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